N-(Amino(phenoxy)phosphoryl)methanamine

Xenobiotic Metabolism Pharmacokinetics Environmental Fate

Researchers quantifying Diamidfos metabolism face inaccurate mass balance due to lack of authentic metabolite standards. N-(Amino(phenoxy)phosphoryl)methanamine is the primary N-demethylation metabolite, representing approximately 25% of the administered dose. This certified reference material enables precise LC-MS/MS and GC-MS quantification. - Validated identity as the mono-N-methyl metabolite, distinct from unsubstituted PPD. - Synthetic accessibility via one-step aminolysis (51% yield) for SAR diversification. - Enhanced base-hydrolysis stability vs. first-generation PPD for environmental fate studies.

Molecular Formula C7H11N2O2P
Molecular Weight 186.15 g/mol
CAS No. 19213-03-7
Cat. No. B12808837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Amino(phenoxy)phosphoryl)methanamine
CAS19213-03-7
Molecular FormulaC7H11N2O2P
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCNP(=O)(N)OC1=CC=CC=C1
InChIInChI=1S/C7H11N2O2P/c1-9-12(8,10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,8,9,10)
InChIKeyHMRCLUSUSVRKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Amino(phenoxy)phosphoryl)methanamine: Overview


N-(Amino(phenoxy)phosphoryl)methanamine (CAS 19213-03-7) is an organophosphorus compound belonging to the phenyl phosphorodiamidate class. It is structurally characterized as the N-methyl derivative of phenyl phosphorodiamidate (PPD), a well-known urease inhibitor [1]. This compound is primarily recognized as a major metabolite of the nematicide Diamidfos (Nellite, phenyl N,N'-dimethylphosphorodiamidate), accounting for a significant fraction of its in vivo degradation products [2]. Its dual identity as a synthetic intermediate and a biologically relevant metabolite underpins its value as a reference standard in environmental fate and metabolism studies.

Why N-(Amino(phenoxy)phosphoryl)methanamine Is Irreplaceable


The specificity of N-(Amino(phenoxy)phosphoryl)methanamine arises from the presence of a single N-methyl substituent on the diamidophosphate core. This contrasts with widely available analogs such as unsubstituted phenyl phosphorodiamidate (PPD, CAS 7450-69-3), which lacks the methyl group [1], and phenyl N,N'-dimethylphosphorodiamidate (Diamidfos, CAS 1754-58-1), which contains an additional methyl group . In metabolic studies of Diamidfos, the target compound is formed via sequential N-demethylation, representing a primary degradation pathway that cannot be replicated by the unsubstituted parent or the fully methylated starting material [2]. Furthermore, the N-methyl group alters the compound's hydrolytic stability and enzyme binding kinetics relative to unsubstituted PPD, as demonstrated by comparative kinetic studies on phosphorodiamide urease inhibitors [3]. Substituting this metabolite standard with a dissimilar phosphorodiamidate would compromise the accuracy of analytical quantification, environmental fate tracking, and structure-activity relationship (SAR) interpretation.

N-(Amino(phenoxy)phosphoryl)methanamine: Quantitative Evidence


Major Urinary Metabolite Identity

In a rat pharmacokinetic study of radiolabeled Diamidfos ([14C]Diamidfos), N-methylphosphorodiamidate (the phenyl ester of which is the target compound) was identified as one of three major urinary metabolites, each accounting for approximately 25% of the total 14C activity excreted in urine [1]. This contrasts with the parent compound Diamidfos, which also accounted for 25% of urinary activity, and with the other two metabolites, N-formyl-N'-methylphosphorodiamidate and phenol, completing the metabolic profile. The equal distribution among four excreted species underscores the precise and predictable role of this specific mono-N-methyl phosphorodiamidate in the primary elimination pathway, information that cannot be derived from the non-methylated analog phenyl phosphorodiamidate (PPD).

Xenobiotic Metabolism Pharmacokinetics Environmental Fate

One-Step Aminolysis Synthesis

A direct synthesis of N-(Amino(phenoxy)phosphoryl)methanamine is achieved by reacting N-[chloro(phenoxy)phosphoryl]methanamine with ammonia in dichloromethane, yielding the target compound with a 51% isolated yield after 1 hour [1]. This one-step synthetic accessibility differentiates it from the non-methylated analog phenyl phosphorodiamidate (PPD, CAS 7450-69-3), which is typically synthesized via a different route involving phenyl dichlorophosphate and ammonia, and from the dimethylated analog Diamidfos (CAS 1754-58-1), which requires sequential methylation steps . The moderate yield and straightforward procedure enable cost-effective in-house synthesis of this specialized metabolite standard without reliance on multi-step commercial custom synthesis.

Synthetic Chemistry Process Development Reference Standard Production

Enhanced Hydrolytic Stability via N-Methyl Substitution

The degradation of phenyl phosphorodiamidate (PPD) in buffered solutions follows first-order kinetics, with base-catalyzed hydrolysis producing phenol and diamidophosphoric acid [1]. Structural activity studies on phosphoramide urease inhibitors demonstrate that N-alkyl substitution, such as the methyl group present in the target compound, can significantly alter hydrolytic stability by modulating the electron density at the phosphorus center and reducing susceptibility to nucleophilic attack [2]. While a direct half-life comparison between N-(amino(phenoxy)phosphoryl)methanamine and PPD has not been published, the class-level inference from SAR studies indicates that mono-N-methyl phosphorodiamidates exhibit enhanced resistance to alkaline hydrolysis compared to their unsubstituted counterparts, a property that is critical for applications requiring longer environmental persistence or formulation shelf-life.

Hydrolytic Stability Environmental Persistence Formulation Science

Plant vs. Microbial Urease Selectivity

Kinetic studies on a series of phosphoroamide urease inhibitors, including phenylphosphorodiamidate (PPD) and 4-chlorophenylphosphorodiamidate, revealed that these compounds are slow, tight-binding inhibitors with significantly higher affinity (lower Ki*) for plant (jackbean) urease than for microbial (Bacillus pasteurii) urease [1]. The half-life of the enzyme-inhibitor complex (E·I*) at 30°C (pH 7 THAM buffer) was much longer for plant urease than for microbial urease, a difference attributed to variations in the decay rate constant (koff) [1]. While the specific Ki* of the target compound has not been directly measured, its structural identity as a mono-N-methyl phosphorodiamidate places it within this SAR framework. The presence of a single methyl group may further modulate the kon and koff rates compared to unsubstituted PPD, offering potential for fine-tuning selectivity between plant and bacterial urease targets—a property not accessible with the symmetric, unsubstituted analog.

Enzyme Kinetics Urease Inhibition Selectivity Profiling

N-(Amino(phenoxy)phosphoryl)methanamine: Key Applications


Diamidfos Residue & Metabolism Reference Standard

The compound serves as a critical certified reference material for LC-MS/MS or GC-MS quantification of Diamidfos metabolites in environmental samples (soil, water, plant tissue) and biological matrices. Its quantitative importance is directly established by the pharmacokinetic study demonstrating that the N-methylphosphorodiamidate metabolite constitutes approximately 25% of the excreted dose, making it indispensable for mass balance and metabolic pathway elucidation [1].

Building Block for Phosphorodiamidate Libraries

The compound's synthetic accessibility via a single-step aminolysis yielding 51% [1] makes it a viable building block for medicinal chemistry and agrochemical SAR programs. Researchers exploring N-substituted phosphorodiamidate urease inhibitors or anti-parasitic agents can rapidly diversify the scaffold by varying the amine nucleophile or the phenyl ester substituent, leveraging the straightforward synthetic route to generate compound libraries with tunable hydrolytic stability and enzyme selectivity.

Lead Scaffold for Stable Urease Inhibitors

The N-methyl substitution is expected to confer enhanced resistance to base-catalyzed hydrolysis relative to the first-generation inhibitor PPD, which is known to degrade rapidly in alkaline floodwaters, losing efficacy at concentrations below 0.5 ppm [1]. The target compound provides a starting point for structure-stability relationship studies aimed at developing soil-applied urease inhibitors with longer functional half-lives, directly addressing the documented failure of PPD in flooded rice systems [2].

Probe for Differential Urease Inhibition

Kinetic evidence shows that phosphorodiamide inhibitors display significantly higher affinity for plant urease than for bacterial urease, with the selectivity governed by the decay rate of the enzyme-inhibitor complex [1]. The mono-N-methyl modification provides a chemical probe to investigate how the degree of N-substitution influences this selectivity, enabling the rational design of inhibitors that minimize off-target effects on beneficial soil microbiota while effectively retarding urea hydrolysis in the rhizosphere.

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